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Compound of Interest

Compound Name: GSK2837808A

Cat. No.: B15613965

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers encountering issues with the in vivo pharmacokinetics of
GSK2837808A.

Frequently Asked Questions (FAQS)

Q1: What is GSK2837808A and what is its primary mechanism of action?

GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) and
lactate dehydrogenase B (LDHB).[1] Its IC50 values are approximately 2.6 nM for hLDHA and
43 nM for hLDHB.[1][2][3] By inhibiting LDHA, GSK2837808A blocks the conversion of
pyruvate to lactate, a crucial step in aerobic glycolysis.[4] This mechanism disrupts the
metabolic processes that many cancer cells rely on for proliferation and survival.[5] In cancer
cell lines, it has been shown to inhibit lactate production, reduce glucose uptake, and induce
apoptosis.[1]

Q2: I am not observing any systemic exposure after oral administration of GSK2837808A in my
animal models. Is this a known issue?

Yes, this is a well-documented issue. Studies in both rats and mice have shown that after oral
dosing, blood concentrations of GSK2837808A are often at or below the limit of detection (e.g.,
<2.5 ng/mL).[2] This indicates very poor oral bioavailability.

Q3: What are the primary reasons for the poor in vivo pharmacokinetics of GSK2837808A?
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The poor in vivo pharmacokinetic profile of GSK2837808A is attributed to two main factors:

» High Clearance: Intravenous administration in rats has demonstrated a high clearance rate
(69 mL/min/kg), which exceeds the liver blood flow in this species.[2] This suggests that the
compound is rapidly removed from circulation by mechanisms that may include both hepatic
and extrahepatic pathways.

o Low Oral Bioavailability: The undetectable blood levels after oral administration, even at high
doses (50 mg/kg in rats and 100 mg/kg in mice), point towards either very poor absorption
from the gastrointestinal tract, extensive first-pass metabolism, or a combination of both.[2]

Q4: Are there any successful examples of in vivo target engagement with GSK2837808A
despite its poor pharmacokinetics?

Yes, despite the challenges with systemic exposure, some in vivo studies have reported
successful target engagement and efficacy when GSK2837808A is administered
intraperitoneally. For instance, a study in an orthotopic mouse pancreatic cancer model showed
that daily intraperitoneal injections of 6 mg/kg GSK2837808A for four weeks resulted in
decreased tumor weight and volume.[6] This suggests that direct administration into the
peritoneal cavity may allow for sufficient local concentrations to exert a therapeutic effect,
bypassing the issues of oral absorption and first-pass metabolism.

Troubleshooting Guide
Issue: Undetectable Plasma/Blood Concentrations After
Oral Dosing

1. Confirm Formulation and Dosing Procedure:

e Solubility: GSK2837808A has low aqueous solubility. Ensure the compound is fully dissolved
in the dosing vehicle. Aggregation or precipitation can severely limit absorption.

o Recommended Vehicle: A common formulation for oral gavage is a suspension in a
vehicle such as 0.5% methylcellulose in water. For solutions, co-solvents may be
necessary. One suggested formulation for achieving a clear solution is 10% DMSO, 40%
PEG300, 5% Tween-80, and 45% Saline, which can achieve a solubility of at least 2.5
mg/mL.[2]
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e Dosing Volume and Technique: Ensure accurate oral gavage technique to deliver the full
dose to the stomach. Verify the dosing volume is appropriate for the animal's weight.

2. Consider Alternative Routes of Administration:

 Intravenous (IV) Administration: This route bypasses absorption barriers and is essential for
determining the compound's intrinsic clearance and volume of distribution. However, be
aware of the known high clearance.[2]

« Intraperitoneal (IP) Administration: As demonstrated in some efficacy studies, IP injection can
be a viable alternative to achieve therapeutic concentrations, particularly for localized tumors
in the peritoneal cavity.[6]

3. Optimize Blood Sampling and Bioanalysis:

» Early Time Points: Due to the rapid clearance, it is crucial to include very early blood
sampling time points (e.g., 2, 5, 15, and 30 minutes post-dose) to capture the peak
concentration (Cmax) before it is eliminated.

o Sensitive Analytical Method: Employ a highly sensitive bioanalytical method, such as LC-
MS/MS, with a low limit of quantification (LLOQ) to detect potentially low circulating
concentrations of the compound.

Issue: High In Vivo Clearance

1. Investigate Metabolic Stability:

 |n Vitro Metabolism Assays: Conduct in vitro metabolism studies using liver microsomes or
hepatocytes from the species of interest (e.g., mouse, rat, human). This will help identify the
primary metabolic pathways and the enzymes responsible for the rapid clearance.

o Metabolite Identification: Analyze samples from in vitro and in vivo studies to identify the
major metabolites. Understanding the metabolic fate can inform strategies for chemical
modification to block metabolic hotspots.

2. Assess Potential for High Extrahepatic Clearance:
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e Since the clearance of GSK2837808A in rats exceeds liver blood flow, consider the
contribution of other clearing organs, such as the kidneys or lungs.[2]

Quantitative Data Summary

Parameter Species Dose & Route Value Reference
Clearance Rat 0.25 mg/kg IV 69 mL/min/kg [2]
Blood Levels Rat 50 mg/kg PO < 2.5 ng/mL [2]
Blood Levels Mouse 100 mg/kg PO < 2.5 ng/mL [2]
Effective Dose Mouse ° m.g/kg " Tumor growth [6]

(daily) inhibition
IC50 (hLDHA) - - 2.6 nM [1][2113]
IC50 (hLDHB) - - 43 nM [1]12]

Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice (Oral
Gavage)

e Animal Model: Male CD-1 mice (or other relevant strain), 8-10 weeks old.
e Compound Formulation:

o Prepare a suspension of GSK2837808A at the desired concentration (e.g., 10 mg/mL for a
100 mg/kg dose) in a vehicle of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80 in
sterile water.

o Ensure the suspension is homogenous by vortexing and/or sonicating before dosing each
animal.

e Dosing:
o Fast animals for 4 hours prior to dosing.

o Administer the compound suspension via oral gavage at a volume of 10 mL/kg.
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e Blood Sampling:

o Collect sparse blood samples (approx. 50 pL) from a cohort of animals at pre-dose, and at
0.25,0.5, 1, 2, 4, 8, and 24 hours post-dose.

o Use an appropriate anticoagulant (e.g., K2EDTA).

o Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
o Sample Analysis:

o Store plasma samples at -80°C until analysis.

o Quantify the concentration of GSK2837808A in plasma using a validated LC-MS/MS
method.

o Pharmacokinetic Analysis:

o Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-
compartmental analysis software.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
(Intravenous)

» Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for blood sampling.
e Compound Formulation:

o Prepare a solution of GSK2837808A at the desired concentration (e.g., 0.25 mg/mL for a
0.25 mg/kg dose) in a solubilizing vehicle suitable for IV administration (e.g., 10% DMSO,
40% PEG300, 5% Tween-80, 45% Saline).[2]

o Filter the solution through a 0.22 um filter before administration.
e Dosing:

o Administer the compound solution as an IV bolus via the tail vein at a volume of 1 mL/kg.
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» Blood Sampling:

o Collect serial blood samples (approx. 100 pL) from the jugular vein cannula at pre-dose,
and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

o Process to plasma as described for the mouse study.
o Sample Analysis and PK Analysis:

o Follow the same procedures for sample analysis and pharmacokinetic calculations as
outlined in Protocol 1. The clearance will be a key parameter to determine from this study.

Visualizations

GSK2837808A inhibits |°

Glycolysis

Pyruvate

Mitochondrial
Respiration

Click to download full resolution via product page

Caption: Mechanism of action of GSK2837808A in inhibiting the conversion of pyruvate to

lactate.
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Caption: Troubleshooting workflow for addressing the poor in vivo pharmacokinetics of
GSK2837808A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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